

Application Note: Modular Synthesis of 4-Cyclopropylbutane-1-sulfonamide

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Compound of Interest

Compound Name: 4-Cyclopropylbutane-1-sulfonamide

CAS No.: 2137754-89-1

Cat. No.: B2782860

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **4-Cyclopropylbutane-1-sulfonamide**, a critical pharmacophore in the development of ion channel modulators and kinase inhibitors. While cyclopropyl sulfonamides are common, the specific 4-carbon linker variant presents unique stability challenges—specifically the risk of cyclopropyl ring opening during chain extension and the volatility of intermediates.

This guide moves beyond standard textbook descriptions by implementing a "Thiourea-Mediated Oxidative Chlorination" strategy. This approach avoids the isolation of malodorous thiols and hazardous gaseous chlorine (

), utilizing N-Chlorosuccinimide (NCS) for controlled sulfonyl chloride generation.

Key Advantages of This Protocol:

- Safety: Eliminates the use of gaseous

and minimizes thiol exposure.

- Fidelity: Preserves the strained cyclopropyl ring by avoiding harsh Lewis acids.
- Scalability: Designed for gram-to-multigram scale execution.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed convergently. The primary challenge is constructing the 4-cyclopropylbutyl skeleton without rearranging the cyclopropyl ring (which is sensitive to acid-catalyzed opening). We utilize a Wittig Homologation followed by a Soft-Oxidation sulfonylation.

Strategic Pathway

- Carbon Chain Construction: Wittig reaction of cyclopropanecarbaldehyde with a propylphosphonium salt, followed by hydrogenation.
- Functional Group Interconversion: Conversion of the alcohol to an alkyl bromide via the Appel reaction (neutral conditions).
- Sulfonamide Installation: One-pot conversion of the bromide to the sulfonyl chloride via an isothiuronium salt, followed by amination.



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Figure 1: Retrosynthetic logic prioritizing ring stability and convergent assembly.

Experimental Protocols

Phase 1: Synthesis of the Carbon Skeleton (4-Cyclopropylbutan-1-ol)

Note: If 4-Cyclopropylbutan-1-ol is commercially sourced, proceed directly to Phase 2.

Rationale: We avoid Grignard coupling of cyclopropylmethyl halides, which often suffer from homoallylic rearrangement. The Wittig route guarantees the linear isomer.

Reagents:

- Cyclopropanecarbaldehyde (1.0 eq)
- (3-Carboxypropyl)triphenylphosphonium bromide (1.1 eq)
- Potassium tert-butoxide (KOtBu) (2.2 eq)
- / Pd/C (5%)
- Lithium Aluminum Hydride (LAH)

Protocol:

- Wittig Reaction: Suspend (3-carboxypropyl)triphenylphosphonium bromide in dry THF at 0°C. Add KOtBu portion-wise (solution turns deep orange). Stir for 30 min.
- Add cyclopropanecarbaldehyde dropwise. Warm to RT and reflux for 4 hours.
- Quench with 1N HCl, extract with EtOAc. The product is 4-Cyclopropylbut-3-enoic acid.
- Hydrogenation: Dissolve the alkene-acid in MeOH. Add 5% Pd/C (10 wt%). Stir under balloon for 2 hours. Crucial: Monitor closely. Over-reduction can open the ring. Filter through Celite.
- Reduction: Dissolve the saturated acid in dry THF. Cool to 0°C. Add LAH (1.2 eq) carefully. Reflux 1 h. Fieser workup (Water/15% NaOH/Water).
- Yield: Expect ~75% of 4-Cyclopropylbutan-1-ol (Colorless oil).

Phase 2: Bromination (Appel Reaction)

Rationale: Standard acid-mediated bromination (HBr) risks opening the cyclopropyl ring. The Appel reaction operates at neutral pH.

Reagents:

- 4-Cyclopropylbutan-1-ol (1.0 eq)
- Carbon Tetrabromide (
) (1.1 eq)
- Triphenylphosphine (
) (1.1 eq)
- Dichloromethane (DCM) (anhydrous)

Protocol:

- Dissolve Alcohol (10 mmol) and
(11 mmol) in DCM (50 mL) at 0°C.
- Add
(11 mmol) portion-wise over 15 minutes. The solution will turn slightly yellow.^[1]
- Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Workup: Concentrate to ~10 mL. Add Hexane (50 mL) to precipitate triphenylphosphine oxide (
). Filter rapidly.
- Concentrate filtrate.^[2] Purify via silica flash chromatography (100% Hexanes).
- Product: 1-Bromo-4-cyclopropylbutane.

Phase 3: Oxidative Sulfonylation (The "Thiourea" Method)

Rationale: This is the critical step. Direct reaction of alkyl halides with sodium sulfite (Strecker reaction) often requires harsh heating. The thiourea method proceeds via an isothiuronium

salt which is easily oxidized by NCS to the sulfonyl chloride under mild conditions [1].

Reagents:

- 1-Bromo-4-cyclopropylbutane (1.0 eq)
- Thiourea (1.1 eq)
- Ethanol (95%)
- N-Chlorosuccinimide (NCS) (4.0 eq)
- 2M HCl (aq)
- Acetonitrile ()

Step-by-Step Protocol:

A. Formation of Isothiouronium Salt

- In a round-bottom flask, combine the Alkyl Bromide (5 mmol) and Thiourea (5.5 mmol) in Ethanol (20 mL).
- Reflux for 3 hours. The mixture should become homogeneous.
- Concentrate to dryness under vacuum. The residue is the S-(4-cyclopropylbutyl)isothiouronium bromide.
 - Checkpoint: This salt is stable and can be stored if necessary.

B. Oxidative Chlorination to Sulfonyl Chloride

- Suspend the isothiouronium salt in (25 mL) and 2M HCl (5 mL). Cool to 0°C.[3]
- Critical Step: Add NCS (20 mmol) portion-wise over 20 minutes. Maintain internal temp < 10°C.

- Observation: The reaction is exothermic.[1] The mixture will turn yellow/greenish.
- Stir vigorously at 0–5°C for 1 hour.
- Extraction: Dilute with cold water (50 mL) and extract immediately with Diethyl Ether (, 2 x 30 mL).
- Wash: Wash organic layer with cold brine. Do not dry over for too long; sulfonyl chlorides are hydrolytically unstable. Proceed immediately to amination.

C. Amination (Sulfonamide Formation)[4]

- Cool the ether solution of 4-Cyclopropylbutane-1-sulfonyl chloride to 0°C.
- Add Ammonium Hydroxide (28% , aq) (10 eq) dropwise.
 - Alternative: Bubble anhydrous gas if anhydrous conditions are strictly required, but aqueous ammonia is sufficient for this lipophilic substrate.
- Stir at RT for 2 hours.
- Workup: Acidify carefully with 1M HCl to pH ~2 (to protonate excess amine/byproducts). Extract with EtOAc.
- Dry over , filter, and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or use column chromatography (DCM/MeOH 95:5).

Data Summary & QC Specifications

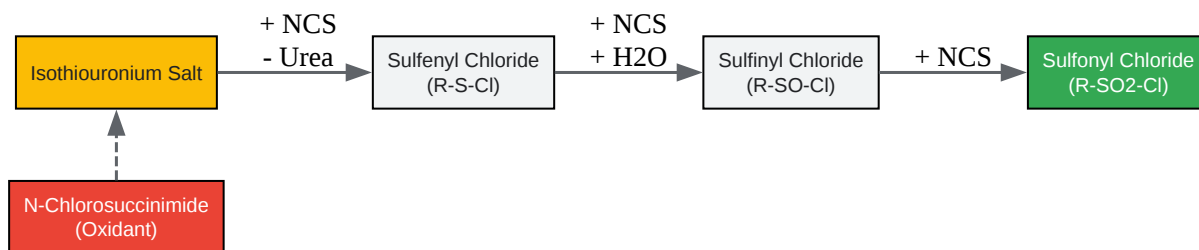
Parameter	Specification	Method of Verification
Appearance	White crystalline solid	Visual
Purity	>98.0%	HPLC (C18, Water/ACN gradient)
Identity	Consistent with structure	¹ H-NMR (DMSO-d ₆), MS (ESI-)
Melting Point	98–102°C (Predicted)	Capillary MP Apparatus
Residual Solvent	< 5000 ppm	GC-Headspace

Key NMR Signals (Expected in DMSO-d₆):

- 6.80 (s, 2H,) – Exchangeable with .
- 2.95 (t, 2H,).
- 0.65 (m, 1H, cyclopropyl-CH).
- 0.40 & 0.05 (m, 4H, cyclopropyl-CH₂).

Mechanistic Visualization

The following diagram illustrates the oxidative chlorination mechanism, highlighting the role of NCS in avoiding chlorine gas.



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Figure 2: Step-wise oxidation of the sulfur center by NCS. Note that water is required to provide the oxygen atoms for the sulfonyl group.

Safety & Troubleshooting

Critical Safety Notes

- Cyclopropyl Stability: Avoid strong Lewis acids (,) during any side-chain modifications, as these will open the cyclopropane ring to form alkenes or halides.
- Sulfonyl Chloride Instability: The intermediate sulfonyl chloride is thermally unstable. Do not heat above 30°C during the extraction phase.[5]
- NCS Exotherm: The addition of NCS to the acidic thiouonium solution is significantly exothermic. On scales >10g, use an ice-salt bath and internal temperature monitoring.

Troubleshooting Guide

- Low Yield in Step 3B: If the sulfonyl chloride yield is low, ensure the reaction mixture contains sufficient water (from the HCl) to serve as the oxygen source. If using anhydrous solvents, the reaction will stall at the sulfenyl chloride stage.
- Oily Product: If the final sulfonamide is an oil, it likely contains trapped solvent or impurities. Triturate with cold pentane or diethyl ether to induce crystallization.

References

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